MT1 BET inhibitor

Descripción general

Descripción

MT1 BET inhibitor is a bivalent bromodomain inhibitor that has shown significant potency in inhibiting the growth of cancer cells, particularly in prostate cancer. Bromodomains are epigenetic readers of histone acetylation involved in chromatin remodeling and transcriptional regulation of several genes, including the proto-oncogene cellular myelocytomatosis (c-Myc). This compound is 100-fold more potent than the first-in-class bromodomain inhibitor JQ1 .

Aplicaciones Científicas De Investigación

MT1 BET inhibitor has numerous scientific research applications, particularly in the field of cancer therapy. It has been shown to decrease cell viability and cause cell cycle arrest in the G0/G1 phase in castration-sensitive and resistant prostate cancer cell lines in a dose-dependent fashion. The inhibition of c-Myc function by this compound was molecularly corroborated by the de-repression of Protein Kinase D1 and increased phosphorylation of Protein Kinase D1 substrate proteins. This compound has also been combined with other chemotherapeutic modalities for cancer treatment, demonstrating favorable clinical outcomes .

Mecanismo De Acción

BET inhibitors work by displacing BRD4 out of super-enhancer regions, which has a significant impact on vital pathways in cancerous cells . The inhibition of c-Myc function by MT1 was molecularly corroborated by the de-repression of Protein Kinase D1 (PrKD) and increased phosphorylation of PrKD substrate proteins .

Safety and Hazards

Direcciones Futuras

Combining BET inhibitors with other anticancer drugs and innovative next-generation agents holds great potential for advancing the effective targeting of BET proteins as a promising anticancer strategy . The investigation of specific biomarkers for predicting the efficacy and resistance of BET inhibitors is needed to fully realize their therapeutic potential in the clinical setting .

Métodos De Preparación

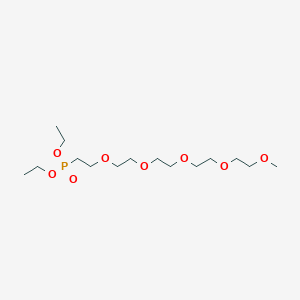

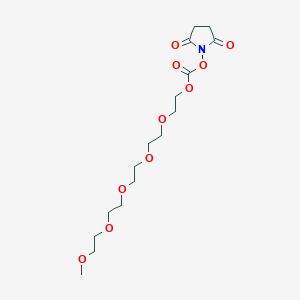

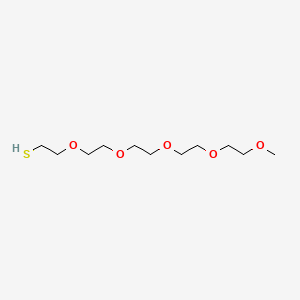

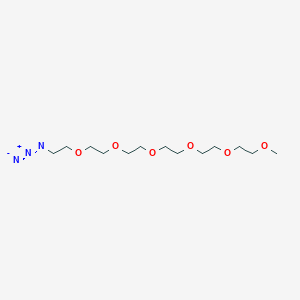

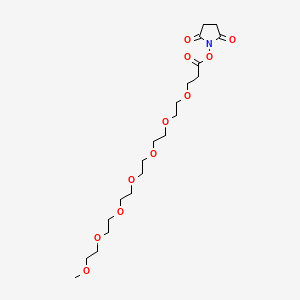

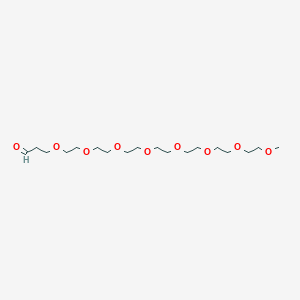

The synthesis of MT1 BET inhibitor involves the design and characterization of bivalent bromodomain inhibitors. The synthetic route includes the preparation of both novel and previously described bumped bromodomain inhibitors stereoselectively in 99% enantiomeric excess. The process involves multivalent interactions, which create avidity, allowing stable biophysical recognition. The bromodomain and extraterminal domain family of transcriptional coactivators features tandem bromodomains through which these proteins bind acetylated histones and transcription factors .

Análisis De Reacciones Químicas

MT1 BET inhibitor undergoes various chemical reactions, including binding to bromodomains in a bivalent fashion. The compound induces dimerization of tandem BRD4 constructs when there is a point mutation at a key conserved asparagine. The reactions involve acetylation mimics to block the bromodomains from binding chromatin. Common reagents used in these reactions include acetylation mimics and other bromodomain-targeted agents .

Comparación Con Compuestos Similares

MT1 BET inhibitor is compared with other similar compounds, such as JQ1, which is a monovalent bromodomain inhibitor. This compound is 100-fold more potent than JQ1 in cellular assays. Other similar compounds include kinase and bromodomain dual inhibitors, bromodomain protein proteolysis-targeting chimeras, and BRD4-selective inhibitors. The unique aspect of this compound is its bivalent binding, which significantly enhances its potency compared to monovalent inhibitors .

Propiedades

Número CAS |

2060573-82-0 |

|---|---|

Fórmula molecular |

C54H66Cl2N10O9S2 |

Peso molecular |

1134.203 |

Nombre IUPAC |

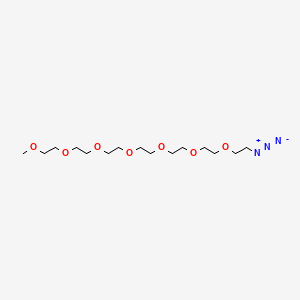

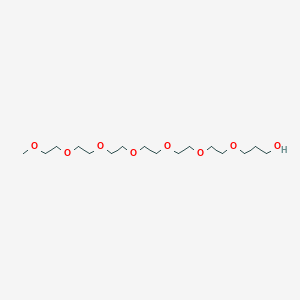

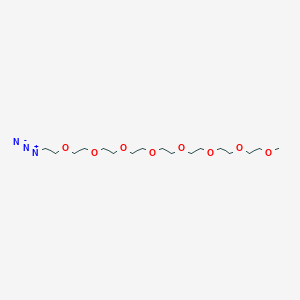

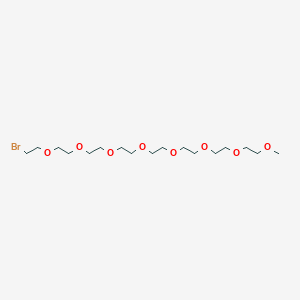

N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide) |

InChI |

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1 |

Clave InChI |

JNSLBXJNVHYNNW-CXNSMIOJSA-N |

SMILES |

O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

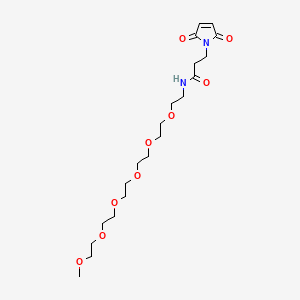

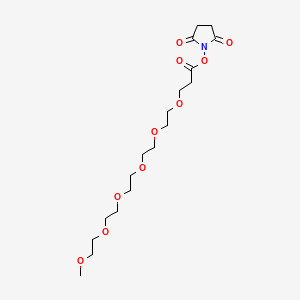

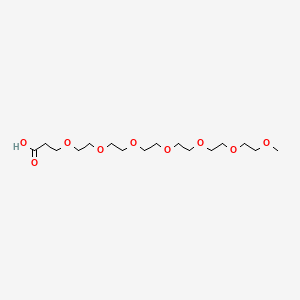

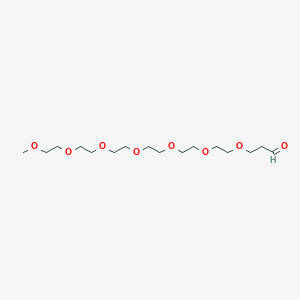

MT1; MT-1; MT 1; Bis-CPI203-PEG7; Bis-CPI-203-PEG7; (Bis-CPI203)-PEG7; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.